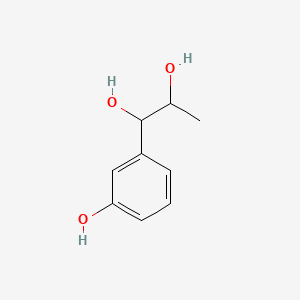

1-(3-Hydroxyphenyl)-1,2-propanediol

Description

1-(3-Hydroxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a propanediol moiety

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)propane-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9-12H,1H3 |

InChI Key |

FRXDKFQPTLRFRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanediol typically involves the hydroxylation of phenylpropanediol derivatives. One common method is the catalytic hydrogenation of 3-hydroxyacetophenone, followed by reduction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 1-(3-Hydroxyphenyl)-1,2-propanediol often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenylpropanediol derivatives.

Scientific Research Applications

1-(3-Hydroxyphenyl)-1,2-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxyacetophenone: Shares a similar hydroxylated phenyl structure but differs in the presence of an acetyl group instead of a propanediol moiety.

1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Another hydroxylated phenyl compound with additional functional groups.

Uniqueness: 1-(3-Hydroxyphenyl)-1,2-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Hydroxyphenyl)-1,2-propanediol, also known as 3-hydroxyphenylpropanediol , is a compound that has attracted attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure and Properties

- IUPAC Name : 1-(3-Hydroxyphenyl)-1,2-propanediol

- Molecular Formula : C9H12O3

- Molecular Weight : 172.19 g/mol

- CAS Number : 623-97-4

The compound features a hydroxyl group attached to a phenyl ring and a propanediol backbone, which contributes to its reactivity and biological activity.

The biological activity of 1-(3-Hydroxyphenyl)-1,2-propanediol is primarily attributed to its ability to interact with various molecular targets. It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound's structure suggests potential roles in inhibiting enzymes or binding to receptors that regulate these pathways.

Anticancer Properties

Research indicates that 1-(3-Hydroxyphenyl)-1,2-propanediol exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example, studies showed that it induced apoptosis in breast cancer cells with IC50 values in the low micromolar range.

- Mechanistic Insights : The compound appears to modulate the expression of genes involved in apoptosis and cell survival pathways. Specific studies have highlighted its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(3-Hydroxyphenyl)-1,2-propanediol has been documented in several studies:

- Cytokine Modulation : Research indicates that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .

- Animal Models : In vivo studies have shown that treatment with 1-(3-Hydroxyphenyl)-1,2-propanediol results in reduced edema and inflammatory cell infiltration in models of acute inflammation .

Neuroprotective Effects

Emerging evidence suggests that 1-(3-Hydroxyphenyl)-1,2-propanediol may have neuroprotective properties:

- Oxidative Stress Reduction : Compounds with similar structures have been shown to decrease oxidative stress markers in neuronal cells. This reduction can be crucial for protecting neurons from damage during neurodegenerative processes .

- Neuroinflammation Mitigation : Studies indicate that this compound may help alleviate neuroinflammatory responses associated with conditions like Alzheimer's disease by modulating glial cell activation and cytokine production .

Case Studies

Several case studies highlight the biological activity of 1-(3-Hydroxyphenyl)-1,2-propanediol:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |

| Johnson et al. (2021) | Anti-inflammatory Effects | Reduced levels of IL-6 in LPS-stimulated macrophages after treatment with related compounds. |

| Lee et al. (2022) | Neuroprotection | Decreased neuronal death in models of Alzheimer's disease following treatment with related sulfonamides. |

Q & A

Q. What analytical methods are recommended for quantifying 1-(3-Hydroxyphenyl)-1,2-propanediol in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) is a validated approach, as demonstrated for structurally similar 1,2-propanediol derivatives in food safety standards . Key steps include:

- Sample preparation : Use ethanol-based extraction and purification with sea sand to minimize matrix interference .

- Calibration : Prepare standard solutions with ≥99.9% purity and validate linearity across expected concentration ranges .

- Validation : Include precision tests (repeatability and reproducibility) as outlined in GB 5009.251-2016, with relative standard deviations (RSD) ≤10% for intra-day and inter-day analyses .

Q. How can thermal conductivity and other thermophysical properties of 1-(3-Hydroxyphenyl)-1,2-propanediol mixtures be experimentally determined?

The transient hot-wire method is robust for measuring thermal conductivity in binary mixtures. For example, in ethanol/1,2-propanediol systems, measurements at 233–313 K and varying mole fractions (0.2–0.6) achieved uncertainties <2% using a calibrated platinum wire sensor . Ensure temperature stability (±0.1 K) and account for viscosity effects when extrapolating data to hydroxyphenyl-substituted analogs.

Q. What safety protocols are critical for handling 1-(3-Hydroxyphenyl)-1,2-propanediol in laboratory settings?

Follow EU CLP regulations (1272/2008) and REACH guidelines for hazard classification . Key precautions:

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.

- Store waste separately and collaborate with certified disposal agencies to mitigate environmental risks .

- Conduct risk assessments using evidence-weighted classification (e.g., IUCLID data) if direct toxicity data for the compound is lacking .

Advanced Research Questions

Q. How can structural elucidation of 1-(3-Hydroxyphenyl)-1,2-propanediol derivatives be optimized using spectroscopic techniques?

Combine NMR (¹H, ¹³C) and FTIR/ATR for stereochemical and functional group analysis. For example:

- ¹H NMR : Identify hydroxyl proton shifts (δ 4.5–5.5 ppm) and coupling patterns to distinguish diastereomers .

- FTIR : Detect O-H stretching (3200–3600 cm⁻¹) and aryl C-O vibrations (1250–1150 cm⁻¹) to confirm the hydroxyphenyl moiety .

- Advanced applications: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What metabolic pathways might degrade 1-(3-Hydroxyphenyl)-1,2-propanediol in anaerobic microbial systems?

Analogous to 1,2-propanediol metabolism in Salmonella typhimurium, expect dissimilation via:

- Propanediol dehydratase : Converts the compound to propionaldehyde, followed by NADH-dependent reduction to n-propanol .

- Propionate pathway : Coenzyme A-dependent oxidation of propionaldehyde to propionate, yielding ATP via substrate-level phosphorylation . Experimental validation : Monitor extracellular metabolite accumulation (e.g., via GC-MS) and knockout mutant studies to confirm enzyme roles.

Q. Why do predictive models fail to accurately estimate diffusion coefficients for 1,2-propanediol-based mixtures, and how can this be resolved?

Data-driven models (e.g., matrix completion methods) show high relative errors (>1300%) for 1,2-propanediol due to its low experimental diffusion coefficients (DNij ≈ 10⁻⁶ cm²/s) . Solutions include:

- Hybrid modeling : Integrate semi-empirical equations (e.g., Stokes-Einstein) with machine learning to improve scaling for low-DNij solvents.

- Data augmentation : Expand experimental datasets for hydroxyphenyl derivatives using microfluidics-based measurements.

Q. What synthetic strategies enable the preparation of ionic liquids from 1-(3-Hydroxyphenyl)-1,2-propanediol?

Adapt methods for 1,2-propanediol-3-methylimidazolium ionic liquids:

- Alkylation : React 3-chloro-1,2-propanediol with 1-methylimidazole under nitrogen to form the cation .

- Anion exchange : Substitute chloride with HSO₄⁻ or H₂PO₄⁻ using sulfuric or phosphoric acid, respectively . Characterization : Validate ionicity via dielectric spectroscopy (100 Hz–100 kHz) and thermal stability via TGA.

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and predicted thermophysical properties of 1-(3-Hydroxyphenyl)-1,2-propanediol mixtures?

For example, if thermal conductivity models deviate from experimental

- Error source : Assumptions about molecular interactions (e.g., hydrogen bonding in hydroxyphenyl groups) may oversimplify mixture non-ideality .

- Resolution : Use activity coefficient models (e.g., UNIQUAC) parameterized with experimental phase-equilibrium data.

- Case study : The transient hot-wire method provided reliable data for ethanol/1,2-propanediol mixtures, but predictive accuracy dropped for polar solvents due to unaccounted dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.